Imidazopyridinonen
Imidazopyridinones are a class of heterocyclic compounds characterized by their unique molecular structure, consisting of an imidazole ring fused to a pyridine ring. These molecules find applications in various fields due to their diverse physicochemical properties and potential biological activities.
Structurally, imidazopyridinones exhibit significant structural variability, enabling the design of drugs with specific pharmacological profiles. They are often utilized as intermediates or building blocks in medicinal chemistry for the synthesis of novel compounds. Additionally, these compounds possess a wide range of bioactivities including antimicrobial, antiviral, and anti-inflammatory properties.
In pharmaceutical research, imidazopyridinones have shown promise in treating diseases such as bacterial infections and viral diseases. Their structure-activity relationships (SAR) continue to be explored to optimize their therapeutic efficacy while minimizing side effects. Due to their potential as lead compounds, they are of considerable interest for the development of new drugs.
Overall, imidazopyridinones represent a versatile class of heterocycles with promising applications in both medicinal and industrial chemistry.

Structuur | Chemische naam | CAS | MF |
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Rilematovir | 1383450-81-4 | C21H20ClF3N4O3S |
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ZSET1446 | 887603-94-3 | C15H12N2O |
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4H-Imidazo4,5-cpyridin-4-one | 3243-24-1 | C6H3N3O |
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6-bromo-1H-imidazo[4,5-b]pyridin-2-ol | 148038-83-9 | C6H4BrN3O |
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1-benzyl-1H,2H,3H-imidazo4,5-cpyridin-2-one | 61719-58-2 | C13H11N3O |
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3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-one | 1369105-56-5 | C6H7N3O |
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| 929074-46-4 | C6H4N3OCl |
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4,6-dichloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one | 668268-68-6 | C6H3Cl2N3O |
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3,5-Dihydro-7-methyl-4H-imidazo[4,5-c]pyridin-4-one | 18233-04-0 | C7H7N3O |
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6-Methyl-5H-imidazo[4,5-b]pyridin-5-one | 94099-43-1 | C7H5N3O |
Gerelateerde literatuur
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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